4-(Benzo[cd]indol-2-ylamino)phenol
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Overview
Description
4-(Benzo[cd]indol-2-ylamino)phenol is a complex organic compound characterized by its indole and phenol functional groups. This compound is part of the broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Mechanism of Action
Target of Action
The primary targets of 4-(Benzo[cd]indol-2-ylamino)phenol are lysosomes . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .
Mode of Action
The compound enters the cancer cells via the polyamine transporter localized in the lysosomes . It then induces autophagy and apoptosis . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by the compound is mutually reinforcing .
Biochemical Pathways
The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . This pathway is crucial for maintaining cellular homeostasis by removing damaged organelles and proteins. The compound’s action on this pathway leads to the induction of autophagy and apoptosis, contributing to its anti-cancer effects .
Pharmacokinetics
Its ability to enter cells via the polyamine transporter suggests it may have good cellular permeability .
Result of Action
The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells, leading to the inhibition of cancer cell migration . Additionally, it exhibits stronger green fluorescence than its precursor, indicating its potential as an imaging agent .
Action Environment
The compound’s mode of action suggests that its efficacy could be influenced by the expression levels of the polyamine transporter and the cellular environment’s propensity for autophagy and apoptosis .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 4-(Benzo[cd]indol-2-ylamino)phenol, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities
Cellular Effects
. These activities suggest that this compound may influence various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Given the known activities of indole derivatives, it is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[cd]indol-2-ylamino)phenol typically involves multi-step organic reactions. One common approach is the reaction of benzo[cd]indole with an appropriate amine under specific conditions to introduce the phenol group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzo[cd]indol-2-ylamino)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction may result in the formation of hydroxylamines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis.
Biology: The compound has shown biological activity, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(Benzo[cd]indol-2-ylamino)phenol is similar to other indole derivatives, such as indomethacin and tryptophan. its unique structure and functional groups contribute to its distinct properties and applications. Other similar compounds include:
Indomethacin: Used as a nonsteroidal anti-inflammatory drug (NSAID).
Tryptophan: An essential amino acid with various biological functions.
Properties
IUPAC Name |
4-(benzo[cd]indol-2-ylamino)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c20-13-9-7-12(8-10-13)18-17-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,20H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRWASBJYYGTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NC3=CC=C2)NC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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